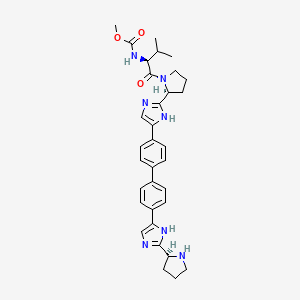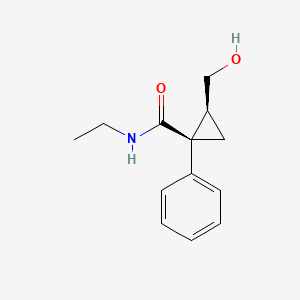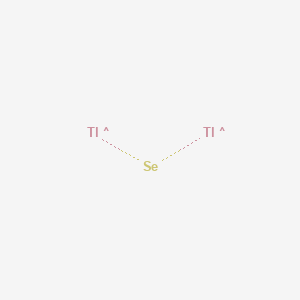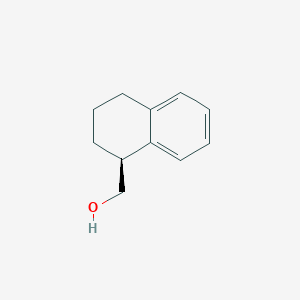
1,11-双(4-((1,4,8,11-四氮杂环十四烷-1-基)甲基)苄基)-1,4,8,11-四氮杂环十四烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cyclam-based ligands involves several key steps, including the selective protection of cyclam, the formation of cyclic phosphonothioamides, and the subsequent functionalization to introduce pendant arms or groups. Vitha et al. (2006) described the synthesis of a related cyclam-based ligand, 1,4,8,11-tetraazacyclotetradecane-1,4-bis(methylphosphonic acid) (1,4-H4te2p), through the reaction with PhP(S)Cl2, forming cyclic phenylphosphonothioic diamide in moderate yield (Vitha et al., 2006). Narayana et al. (2018) presented an efficient synthesis method for bis-tetraazacyclodecane compounds under phase transfer catalysis conditions, which provides insights into the synthesis of similar cyclam-based compounds without the need for protection and deprotection steps (Narayana et al., 2018).
Molecular Structure Analysis
The solid-state structures of cyclam-based ligands reveal their potential for complex formation with metals due to their flexible and accommodating macrocyclic framework. The X-ray structure determinations of cyclam complexes with Co(III), as investigated by Kotek et al. (2001), showed the formation of both cis- and trans-O,O isomeric complexes, demonstrating the versatility of cyclam ligands in adopting different conformations to coordinate with metal ions (Kotek et al., 2001).
科学研究应用
构型异构和配位化学
1,11-双(4-((1,4,8,11-四氮杂环十四烷-1-基)甲基)苄基)-1,4,8,11-四氮杂环十四烷等化合物由于存在多个手性中心而表现出复杂的异构现象,包括构型异构。对类似大环四胺的研究突出了它们形成各种异构体的能力,这些异构体的特征在于它们在这些手性中心周围的构型。这些结构变化显着影响它们与金属离子的配位化学,从而导致从催化到材料科学的各种应用(Curtis,2012)。
分子器件和可切换机器
分子器件和可切换分子机器领域已经看到了大环化合物的应用,其中它们与过渡金属形成稳定配合物的能力可以得到利用。对过渡金属的四亚胺大环配合物的研究导致了均核和异核[2]链烷的开发,它们可以作为分子开关或电机。这些应用在纳米技术和材料科学的发展中至关重要,其中受控分子运动是一个关键目标(Korybut-Daszkiewicz、Bilewicz 和 Woźniak,2010)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine (2 equivalents) and 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a suitable solvent such as methanol or ethanol.", "Step 2: Add a suitable base such as sodium hydroxide or potassium hydroxide to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature such as 80-100°C for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent such as chloroform or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane as a white solid." ] } | |
CAS 编号 |
771464-86-9 |
产品名称 |
1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |
分子式 |
C₄₆H₈₄N₁₂ |
分子量 |
805.24 |
同义词 |
Plerixafor Impurity III; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)